molecular formula C11H20N2O5S B558083 Boc-Cys(Acm)-OH CAS No. 19746-37-3

Boc-Cys(Acm)-OH

Cat. No.: B558083
CAS No.: 19746-37-3
M. Wt: 292.35 g/mol
InChI Key: HLCTYBOTPCIHTG-QMMMGPOBSA-N
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Description

Boc-Cys(Acm)-OH: is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during chemical transformations.

Scientific Research Applications

Boc-Cys(Acm)-OH has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boc-Cys(Acm)-OH, also known as Boc-S-acetamidomethyl-L-cysteine or S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, is primarily used in the field of peptide and protein synthesis . Its primary targets are the cysteine residues in peptides and proteins .

Mode of Action

This compound acts as a protecting group for the cysteine thiol group . The Boc (tert-butoxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . This dual protection allows for the selective formation of disulfide bonds in peptide synthesis .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed, enabling a vast array of peptide and protein chemistry .

Pharmacokinetics

The use of this compound can influence the properties of the resulting peptides, including their stability, solubility, and potential for bioavailability .

Result of Action

The use of this compound allows for the controlled formation of disulfide bonds in peptides . This can result in the synthesis of complex peptides with specific structural and functional properties . The ability to selectively form disulfide bonds is crucial for the function of many bioactive peptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Acm group requires specific conditions, typically involving the use of iodine . Furthermore, the stability of the Boc group can be influenced by the pH of the environment . Therefore, careful control of the reaction conditions is essential for the effective use of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Boc-S-acetamidomethyl-L-cysteine is incorporated readily into synthetic peptides by Boc chemistry . It interacts with various enzymes and proteins during the synthesis of complex disulfide-rich peptides . The nature of these interactions involves the protection and subsequent deprotection of the cysteine thiol group, which facilitates the synthesis of these peptides .

Cellular Effects

The effects of Boc-S-acetamidomethyl-L-cysteine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides and proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Boc-S-acetamidomethyl-L-cysteine exerts its effects through its role in the protection and deprotection of the cysteine thiol group . This process facilitates the synthesis of complex disulfide-rich peptides and proteins, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Boc-S-acetamidomethyl-L-cysteine remains stable through successive deprotection/coupling cycles and is resistant to final cleavage/deprotection with strong acids . This stability contributes to its long-term effects on cellular function observed in in vitro studies .

Metabolic Pathways

Boc-S-acetamidomethyl-L-cysteine is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Acm)-OH typically involves the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the acetamidomethyl (Acm) group protects the thiol group. The synthesis can be carried out using standard peptide synthesis techniques, involving the coupling of Boc-L-cysteine with acetamidomethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing waste and improving reaction control.

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Acm)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Deprotection: Free L-cysteine with exposed amino and thiol groups.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-L-cysteine: Similar in structure but lacks the Acm group, making it less effective in protecting the thiol group.

    S-(Acetamidomethyl)-L-cysteine: Lacks the Boc group, providing less protection for the amino group.

Uniqueness

Boc-Cys(Acm)-OH is unique due to its dual protection of both the amino and thiol groups, making it highly valuable in peptide synthesis and other chemical applications .

Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCTYBOTPCIHTG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173430
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-37-3
Record name S-[(Acetylamino)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19746-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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